![molecular formula C12H24O2S B010613 12-Mercaptododecanoic acid CAS No. 82001-53-4](/img/structure/B10613.png)
12-Mercaptododecanoic acid
Overview
Description
Synthesis Analysis
The synthesis of mercapturic acids, including those derived from isothiocyanates similar to the building blocks of 12-mercaptododecanoic acid, involves adding isothiocyanate to a solution of N-acetyl-L-cysteine and sodium bicarbonate, achieving typical yields of around 77% (Vermeulen et al., 2003). This process demonstrates the feasibility of synthesizing sulfur-containing acids through straightforward chemical reactions.
Scientific Research Applications
1. Use in Electrochemical Devices
12-Mercaptododecanoic acid is utilized in the creation of self-assembled monolayers on flexible electrodes. These electrodes have potential applications in implantable biomedical devices and disposable sensors due to their flexibility, cost-effectiveness, and high resistance (Scavetta et al., 2012).
2. Immobilization of Biologically Active Proteins
The acid plays a role in the immobilization of Taq DNA polymerase, impacting its activity. This is significant for various commercial applications due to the stability, reusability, and storability of the immobilized enzyme (Lim, Hwang, & Kim, 2014).
3. Formation of Self-Assembled Monolayers
This compound is used in the synthesis of self-assembled monolayers (SAMs) on metal substrates. These SAMs are precursors for further modifications, demonstrating the versatility of this compound (Angelova et al., 2005).
4. Protein Adsorption Studies
It's involved in studies to understand protein adsorption characteristics on water-soluble non-ionic oligomers. Such insights are crucial for advancements in materials science and bioengineering (Saito & Matsuda, 1998).
5. Phase Separation Studies
Research has been conducted on the phase separation of alkanethiol SAMs during the replacement process, providing valuable insights into the molecular interactions on surfaces (Kakiuchi et al., 2000).
6. Corrosion Inhibition
This compound acts as a corrosion inhibitor for carbon steel, demonstrating its potential use in industrial applications to enhance durability and lifespan of metal structures (Ghareba & Omanovic, 2010).
7. Detection of Copper(II) Ions
This compound is used in the enhanced emission of CdSe quantum dots as a probe for the detection of copper(II) ions, highlighting its application in environmental monitoring and analytical chemistry (Chan et al., 2010).
8. Alternative Linker in Quantum Dots
Its use as an alternative to aminoalkanoic acids for the attachment of quantum dots to TiO2 surfaces in electronic devices and sensors is an emerging area of research (Rivera-Gonzalez et al., 2016).
Mechanism of Action
Target of Action
12-Mercaptododecanoic acid, also known as 12-Sulfanyldodecanoic acid, primarily targets a variety of surfaces where it forms self-assembled monolayers (SAMs) . The compound provides a blocking effect and immobilizes the surface atoms .
Mode of Action
The compound interacts with its targets by forming self-assembled monolayers (SAMs) on the surfaces . This interaction results in a blocking effect that immobilizes the surface atoms .
Biochemical Pathways
The compound is involved in the formation of self-assembled monolayers (SAMs) on various surfaces . It can functionalize gold nanoparticles, which can form screen printed electrodes for electrochemical detection . It can also form ligands with cadmium selenium (CdSe) quantum dots (QDs) which can be deposited on titanium oxide (TiO2) based films .
Pharmacokinetics
Its ability to form self-assembled monolayers (sams) suggests that it may have unique distribution characteristics .
Result of Action
The primary result of the action of this compound is the formation of self-assembled monolayers (SAMs) on various surfaces . These SAMs can be further functionalized to introduce more complex end groups .
Action Environment
The action of this compound can be influenced by environmental factors such as the type of surface it is applied to and the presence of other compounds . .
Safety and Hazards
Future Directions
properties
IUPAC Name |
12-sulfanyldodecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O2S/c13-12(14)10-8-6-4-2-1-3-5-7-9-11-15/h15H,1-11H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDAWVOFJSUUKMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCC(=O)O)CCCCCS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70340708 | |
Record name | 12-Mercaptododecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70340708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
82001-53-4 | |
Record name | 12-Mercaptododecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70340708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 12-Mercaptododecanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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